Ethyl (S)-1-phenylethylcarbamate

Übersicht

Beschreibung

Ethyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) linked to an amine (NH2) and an ester (R-O-C=O). They are used in a variety of applications, including as solvents, intermediates in chemical synthesis, and in pharmaceuticals .

Synthesis Analysis

Ethyl carbamates can be synthesized through the reaction of alcohols with isocyanates . The reaction involves the nucleophilic attack of the alcohol on the isocyanate, followed by rearrangement to form the carbamate.Molecular Structure Analysis

The molecular structure of ethyl carbamates typically consists of a carbonyl group (C=O), an amine (NH2), and an ester (R-O-C=O). The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Ethyl carbamates can undergo a variety of chemical reactions, including hydrolysis, transesterification, and reactions with nucleophiles .Physical And Chemical Properties Analysis

Ethyl carbamates are typically colorless liquids or solids. They have varying solubilities in water and organic solvents, depending on their specific structure .Wissenschaftliche Forschungsanwendungen

Ethyl Carbamate in Foods and Beverages

- Toxicological Concerns : Ethyl carbamate (urethane) is present in fermented foods and alcoholic beverages, raising health concerns due to its genotoxic and carcinogenic nature. It has been classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer. This compound is produced through chemical reactions involving urea and proteins during fermentation or from cyanide and hydrocyanic acid. Various methods, including gas chromatography and high-performance liquid chromatography, are employed to determine its presence in foods and beverages, aiming to mitigate its levels and ensure safety (Weber & Sharypov, 2009).

Ethyl Carbamate and Medical Research

- Carcinogenicity and Anaesthetic Use : Research has shown that urethane (ethyl carbamate) is used in laboratory settings to induce anaesthesia in animals and has antineoplastic properties. However, its carcinogenic influence, particularly in neonatal mice and through transplacental effects, warrants caution in its use and highlights the need for strict guidelines to ensure safety for laboratory personnel (Field & Lang, 1988).

Ethylene and Ethyl Compounds in Postharvest Technology

- Ethylene Perception Inhibitors : Compounds like 1-methylcyclopropene (1-MCP) are explored for their ability to inhibit ethylene perception, significantly impacting the storage and quality maintenance of fruits and vegetables. This research application showcases the commercial potential of ethylene action inhibitors in extending the shelf life of perishable products (Watkins, 2006).

Alcohol Consumption Biomarkers

- Ethyl Glucuronide as a Marker : Ethyl glucuronide (EtG) is investigated as a stable marker in hair for detecting and quantifying long-term alcohol consumption. This application in forensic and clinical toxicology provides a tool for objective measurement of alcohol intake, offering insights into alcohol-related behaviors and conditions (Crunelle et al., 2014).

Sterilization Methods

- Ethylene Oxide Sterilization : The use of ethylene oxide for sterilizing medical devices highlights its significance in ensuring the safety and efficacy of medical equipment. This research underlines the development of sterilization processes and cycle design, contributing to advancements in medical device sterilization technologies (Mendes, Brandão, & Silva, 2007).

Wirkmechanismus

Mode of Action

They can form a covalent bond with an active site of an enzyme, thereby blocking its activity

Biochemical Pathways

The biochemical pathways affected by Ethyl (S)-1-phenylethylcarbamate are currently unknown. Carbamates in general can interfere with various biochemical pathways, depending on their specific targets . More research is needed to elucidate the specific pathways affected by Ethyl (S)-1-phenylethylcarbamate.

Pharmacokinetics

It’s known that similar compounds, such as ethanol, are rapidly absorbed and distributed throughout the body . Ethanol is primarily metabolized in the liver, and a small fraction is excreted unchanged in urine, breath, and sweat

Result of Action

The molecular and cellular effects of Ethyl (S)-1-phenylethylcarbamate are not well-documented. Depending on its targets and mode of action, this compound could potentially have a wide range of effects. For example, if it acts as an enzyme inhibitor, it could disrupt normal cellular processes and lead to various downstream effects .

Action Environment

The action, efficacy, and stability of Ethyl (S)-1-phenylethylcarbamate could potentially be influenced by various environmental factors. For instance, the presence of other chemicals could affect its stability or its ability to interact with its targets . Additionally, factors such as temperature and pH could potentially influence its action and efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl N-[(1S)-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSAQMXTJQSGAC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (S)-1-phenylethylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

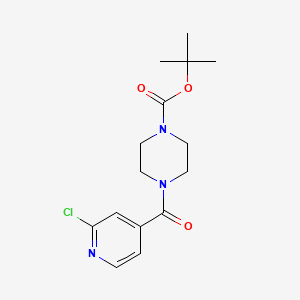

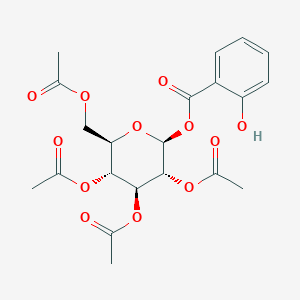

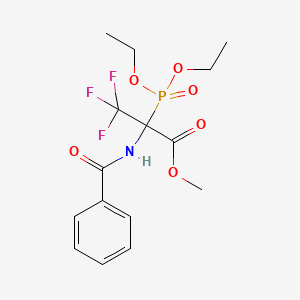

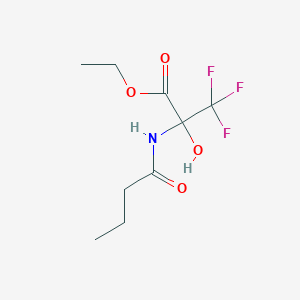

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Magnesium, bromo[2-(phenylmethoxy)phenyl]-](/img/structure/B3041580.png)

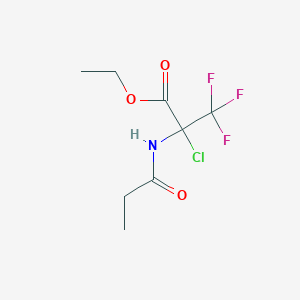

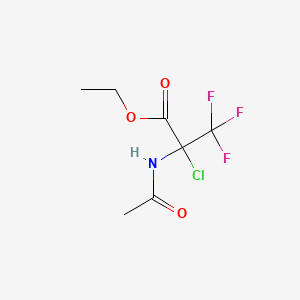

![Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041585.png)

![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)

![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)

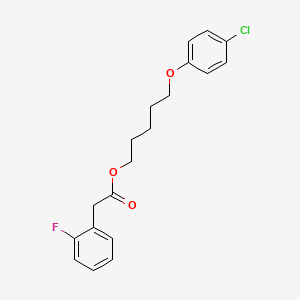

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)

![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)